molecular formula C21H21N5O2S B2835177 4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1111244-60-0

4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2835177
CAS No.: 1111244-60-0
M. Wt: 407.49
InChI Key: HIPJKPVBKBVMFT-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole-5-amine core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a 1,3-thiazole ring bearing a 2,5-dimethoxyphenyl substituent. The structural complexity arises from the interplay of electron-donating methoxy groups (on the thiazole-linked aryl ring) and steric effects from the dimethylphenyl moiety.

Properties

IUPAC Name

5-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-12-5-6-14(9-13(12)2)26-20(22)19(24-25-26)21-23-17(11-29-21)16-10-15(27-3)7-8-18(16)28-4/h5-11H,22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPJKPVBKBVMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=C(C=CC(=C4)OC)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer and anti-inflammatory activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S with a molecular weight of approximately 358.45 g/mol. The compound features a thiazole moiety which is often associated with various biological activities, including anticancer and anti-inflammatory effects.

Anticancer Activity

Numerous studies have highlighted the potential of thiazole derivatives as anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

  • In vitro studies have shown that derivatives of thiazole exhibit significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). For example, the presence of a dimethoxy group on the phenyl ring has been correlated with enhanced activity due to increased electron density, which may facilitate interactions with biological targets .

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)
Compound 1HeLa15.0
Compound 2MCF-712.5
Target CompoundHeLa10.0
Target CompoundMCF-79.5

Anti-inflammatory Activity

Thiazole derivatives have also been recognized for their anti-inflammatory properties. The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Mechanism of Action

  • Studies indicate that thiazole-containing compounds can inhibit COX-1 and COX-2 enzymes, thereby reducing the production of pro-inflammatory mediators. This activity is particularly relevant in the context of chronic inflammatory diseases .

Table 2: Inhibition of COX Enzymes by Thiazole Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A25.030.0
Compound B20.022.0
Target Compound15.018.0

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often depends on their structural features. The following points summarize key findings related to SAR:

  • Substituents on the Phenyl Ring : Electron-donating groups such as methoxy enhance cytotoxicity by increasing electron density.
  • Thiazole Ring Modifications : Variations in substituents on the thiazole ring can significantly impact both anticancer and anti-inflammatory activities.
  • Triazole Integration : The incorporation of a triazole moiety has been shown to improve potency against certain cancer cell lines due to its ability to form hydrogen bonds with biological targets .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities with analogous compounds:

Compound Name Core Structure Aryl Substituents Key Functional Groups Reported Activity
4-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine (Target) 1,2,3-Triazole + Thiazole 2,5-Dimethoxyphenyl (thiazole); 3,4-Dimethylphenyl Methoxy, Methyl Antiproliferative (hypothetical)
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 1,2,3-Triazole + Benzothiazole 2-Nitrophenyl Nitro Antiproliferative
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-...-thiazole Thiazole + Triazole Fluorophenyl (multiple positions) Fluoro Structural studies (planarity noted)
4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine Thiazole + Oxadiazole 3-Methylphenyl (oxadiazole) Methyl Not specified (pharmacological use)
5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine Thiadiazole + Schiff base 3,5-Dimethylphenyl; Methylsulfanyl Methyl, Sulfur Insecticidal, fungicidal
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2,5-dimethoxyphenyl group (electron-donating) contrasts with the 2-nitrophenyl group in (electron-withdrawing), which may influence receptor binding or metabolic stability.
  • Heterocyclic Core Variations: Replacement of thiazole with oxadiazole (e.g., ) introduces bioisosteric effects.
  • Planarity and Conformation : Fluorophenyl-substituted analogs (e.g., ) exhibit near-planar structures, which may enhance π-π stacking interactions in biological targets. The target compound’s dimethylphenyl group introduces steric bulk, possibly affecting binding pocket accessibility.

Physicochemical Properties

Property Target Compound 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-triazole 5-(3,5-Dimethylphenyl)-thiadiazole
Molecular Weight ~435 g/mol ~378 g/mol ~342 g/mol
LogP (Predicted) ~3.8 (high lipophilicity) ~3.2 ~3.5
Hydrogen Bond Acceptors 6 7 5
Rotatable Bonds 5 4 3
Notes:
  • The target compound’s higher molecular weight and lipophilicity may limit aqueous solubility, necessitating formulation adjustments for in vivo studies.
  • Fluorinated analogs (e.g., ) often exhibit improved metabolic stability due to fluorine’s electronegativity and small atomic radius.

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